molecular formula C22H26BrNO5 B11504485 Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate

Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate

Cat. No.: B11504485
M. Wt: 464.3 g/mol
InChI Key: PBRPWKZBQUYKLD-UHFFFAOYSA-N
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Description

ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE is a complex organic compound characterized by its unique structure, which includes a brominated aromatic ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE typically involves multiple steps, starting with the bromination of 4-ethylphenol to introduce the bromine atom. This is followed by the protection of the hydroxyl group and subsequent reactions to introduce the methoxycarbonyl and amino groups. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding ethylphenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-({[(2-BROMO-4-METHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE
  • ETHYL 3-({[(2-CHLORO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE

Uniqueness

ETHYL 3-({[(2-BROMO-4-ETHYLPHENYL)METHOXY]CARBONYL}AMINO)-3-(4-METHOXYPHENYL)PROPANOATE is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H26BrNO5

Molecular Weight

464.3 g/mol

IUPAC Name

ethyl 3-[(2-bromo-4-ethylphenyl)methoxycarbonylamino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C22H26BrNO5/c1-4-15-6-7-17(19(23)12-15)14-29-22(26)24-20(13-21(25)28-5-2)16-8-10-18(27-3)11-9-16/h6-12,20H,4-5,13-14H2,1-3H3,(H,24,26)

InChI Key

PBRPWKZBQUYKLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)COC(=O)NC(CC(=O)OCC)C2=CC=C(C=C2)OC)Br

Origin of Product

United States

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